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Compound of Interest

Compound Name:
O,O-Diethyl S-phenyl

phosphorothioate

Cat. No.: B1595602 Get Quote

An In-depth Technical Guide to O,O-Diethyl S-
phenyl phosphorothioate
Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of O,O-Diethyl S-phenyl
phosphorothioate, tailored for researchers, scientists, and professionals in drug development

and chemical research. It covers the compound's fundamental identifiers, physicochemical

properties, synthesis, analytical characterization, applications, and safety protocols, grounding

all information in authoritative scientific sources.

Chemical Identification and Structure
O,O-Diethyl S-phenyl phosphorothioate is an organophosphorus compound belonging to the

phosphorothioate class. The defining feature of this molecule is the P(O)-S linkage, where a

sulfur atom replaces one of the non-bridging oxygens of a standard phosphate ester. This

substitution significantly influences the compound's reactivity and biological activity.

Its identity is unequivocally established by its CAS Registry Number and systematic IUPAC

nomenclature.
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Identifier Value Source

IUPAC Name
O,O-diethyl S-phenyl

phosphorothioate
[1]

CAS Number 1889-58-3 [2]

Molecular Formula C₁₀H₁₅O₃PS [1]

Molecular Weight 246.26 g/mol [1]

InChI Key
GFWPLRWWFQJJOL-

UHFFFAOYSA-N
[2]

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic

connectivity.

Caption: Chemical structure of O,O-Diethyl S-phenyl phosphorothioate.

Physicochemical and Safety Data
The compound is typically supplied as a colorless to light-yellow liquid and requires refrigerated

storage to maintain its integrity[2]. Its handling necessitates adherence to strict safety protocols

due to its potential toxicity, characteristic of the organophosphate class.

Property Value Source

Physical Form Colorless to light-yellow liquid [2]

Storage Temperature Refrigerator (2-8 °C) [2]

Signal Word Warning [2]

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[2]

Precautionary Codes P261, P305, P338, P351 [2]
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Synthesis and Analytical Characterization
The synthesis of phosphorothioates is a critical area of research, given their prevalence in

agrochemicals and pharmaceuticals[3]. Modern synthetic chemistry emphasizes the

development of environmentally benign protocols that offer high yields and purity.

Green Synthetic Protocol
A highly efficient, metal- and solvent-free method has been developed for the synthesis of S-

aryl phosphorothioates[3]. This protocol represents a significant advancement over traditional

methods that may require harsh reagents or metal catalysts. The causality behind this choice is

the reduction of hazardous waste and simplification of product purification, which are

paramount in both academic and industrial settings.

The reaction proceeds via the coupling of a dialkyl H-phosphonate (in this case, diethyl

phosphite) with a disulfide (diphenyl disulfide). The absence of a solvent or metal catalyst

makes this a "green" and atom-economical approach.
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Caption: Workflow for the solvent-free synthesis of the target compound.

Step-by-Step Methodology:[3]
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Reagent Combination: In a suitable reaction vessel, combine diethyl phosphite (1.0 mmol, 1

equiv.) and diphenyl disulfide (1.0 mmol, 1 equiv.).

Reaction Conditions: Stir the neat (solvent-free) mixture at room temperature (approx. 25 °C)

for 3 hours. The reaction should be monitored to completion.

Scientific Rationale: This method leverages the intrinsic reactivity of the starting materials,

avoiding the need for external energy input or catalytic activation, thus enhancing its green

credentials.

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g.,

ethyl acetate). Wash the organic layer with an aqueous solution of a weak base (e.g., 5%

NaHCO₃) to remove the thiophenol byproduct.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product is then purified by flash

column chromatography on silica gel.

Self-Validation: The purity of the final product must be confirmed through the analytical

techniques described below. The expected yield for this protocol is approximately 63%[3].

Analytical Data
Characterization relies on a combination of spectroscopic techniques to confirm the structure

and assess purity. The data presented below are based on values reported for the product

obtained via the green synthesis protocol[3].

Technique Observed Data

¹H NMR (300 MHz, CDCl₃)

δ 7.57 (dd, J = 4.9, 2.4 Hz, 2H), 7.39–7.32 (m,

3H), 4.19 (dq, J = 14.2, 7.0 Hz, 4H), 1.31 (t, J =

7.1 Hz, 6H)

¹³C NMR (75 MHz, CDCl₃)

δ 134.60 (d, J = 5.2 Hz), 129.41 (d, J = 2.2 Hz),

129.06 (d, J = 2.9 Hz), 126.62 (d, J = 7.2 Hz),

64.13 (d, J = 6.2 Hz), 16.07 (d, J = 7.2 Hz)

³¹P NMR (121 MHz, CDCl₃) δ 21.69
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Applications in Research and Development
While the broader class of organophosphorus compounds is widely known for its use as

pesticides and insecticides through the inhibition of acetylcholinesterase (AChE), O,O-Diethyl
S-phenyl phosphorothioate has found a specific and critical role in advanced chemical

research[4][5].

Simulant for Chemical Warfare Agents
A primary research application for this compound is its use as a chemical simulant for V-type

nerve agents (such as VX)[4][6]. Nerve agents are highly toxic organophosphorus compounds,

making their direct study dangerous and highly regulated. O,O-Diethyl S-phenyl
phosphorothioate shares key structural and reactivity features—specifically the

phosphorothioate core—but exhibits significantly lower acute toxicity.

This allows researchers to safely study the mechanisms of nerve agent degradation and

develop effective catalytic systems for their neutralization. For instance, studies have

demonstrated that Lanthanum(III) ions can catalyze the methanolysis of O,O-Diethyl S-phenyl
phosphorothioate with an astonishing 9.3 million-fold rate acceleration compared to the

uncatalyzed reaction[4][6]. This research is vital for creating decontamination technologies for

chemical weapons. The use of this compound provides a reliable and safer experimental model

to optimize catalytic conditions before applying them to actual agents.

Mechanistic Probe in Toxicology
In toxicological studies, this compound can serve as a probe to understand the mechanisms of

organophosphate-induced toxicity. Research has shown that, like other phosphorothionates, it

can cause hepatotoxicity in rats, particularly after metabolic activation by cytochrome P-450

enzymes in the liver[7]. These studies help elucidate the pathways of toxic injury and the role of

metabolic activation, which is crucial for assessing the risks of related compounds and

developing potential therapies.

Mechanism of Action: Acetylcholinesterase
Inhibition
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The primary mechanism of toxicity for many organophosphorus compounds is the irreversible

inhibition of acetylcholinesterase (AChE)[5]. AChE is a critical enzyme that breaks down the

neurotransmitter acetylcholine in synaptic clefts.

Binding: The organophosphate molecule, with its electrophilic phosphorus center, docks into

the active site of AChE.

Phosphorylation: A serine residue in the AChE active site performs a nucleophilic attack on

the phosphorus atom. This results in the formation of a stable, covalent phosphyl-enzyme

complex and the displacement of the thiophenol leaving group.

Inhibition: The phosphorylated enzyme is catalytically inactive. Unlike the acetylated enzyme

formed during normal catalysis, the phosphylated adduct is extremely slow to hydrolyze.

Consequence: The inhibition of AChE leads to an accumulation of acetylcholine in the

synapse, causing overstimulation of cholinergic receptors, which results in neurotoxicity[5].
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Caption: Mechanism of irreversible inhibition of Acetylcholinesterase.
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Safety and Handling
As an organophosphorus compound, O,O-Diethyl S-phenyl phosphorothioate must be

handled with appropriate care in a laboratory setting.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat,

and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood to

avoid inhalation of vapors[8].

First-Aid Measures:

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek

immediate medical attention[8].

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove

contaminated clothing[8].

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and

consult a physician[8].

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and seek immediate medical attention[8].

Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear

self-contained breathing apparatus if necessary[8].

Spill Response: Evacuate personnel to a safe area. Use personal protective equipment.

Contain the spill and collect with non-combustible absorbent material. Dispose of the waste

in accordance with local regulations[8].

Conclusion
O,O-Diethyl S-phenyl phosphorothioate is a compound of significant interest due to its

structural relationship to highly toxic nerve agents and its utility as a research tool. Its well-

defined chemical properties, coupled with modern, efficient synthetic routes, make it accessible

for advanced studies. Its primary application as a simulant in the development of catalytic

degradation systems for chemical warfare agents highlights its importance in security and
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defense research. Proper understanding of its synthesis, characterization, and safety protocols,

as outlined in this guide, is essential for its effective and safe use in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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